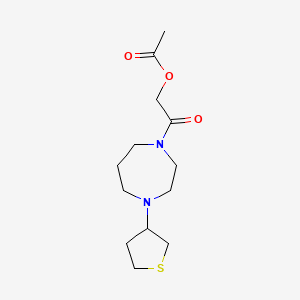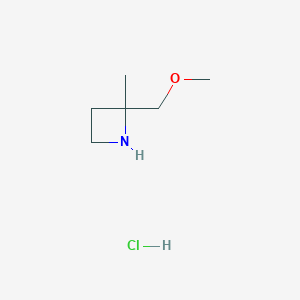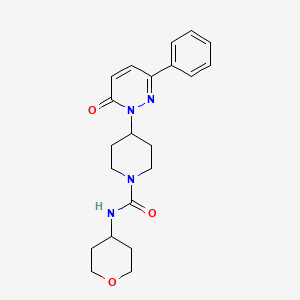![molecular formula C6H10ClNO3S B2521388 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride CAS No. 1508092-53-2](/img/structure/B2521388.png)
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H10ClNO3S and its molecular weight is 211.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Alcaloides de Tropano
El andamiaje de 8-azabicyclo[3.2.1]octano sirve como el núcleo central para los alcaloides de tropano, una familia de compuestos con intrigantes actividades biológicas. Investigadores de todo el mundo se han interesado profundamente en la construcción estereoselectiva de esta estructura básica. Si bien muchos enfoques implican la construcción enantioselectiva de un material de partida acíclico, algunas metodologías logran el control estereoquímico directamente durante la transformación que genera el andamiaje bicíclico. Estos esfuerzos contribuyen significativamente a la síntesis de alcaloides de tropano .
Catálisis y Síntesis Asimétrica
Los investigadores estudian el cloruro de 8-Oxa-3-azabicyclo[3.2.1]octano-3-sulfonilo como un catalizador o auxiliar quiral potencial. Su arquitectura única puede permitir transformaciones asimétricas eficientes, lo que lleva a la síntesis enantioselectiva de moléculas complejas.
En resumen, las aplicaciones de este compuesto abarcan la síntesis de alcaloides de tropano, la química orgánica, los agroquímicos, los productos farmacéuticos, los colorantes y la catálisis. Su versatilidad e intrigante estructura continúan inspirando la exploración científica en diversos campos. 🧪🔬
Para obtener información más detallada, puede consultar los artículos de investigación originales e información sobre el producto . Si tiene alguna otra pregunta o necesita información adicional, ¡no dude en preguntar!
Safety and Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is part of the structure of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Mecanismo De Acción
Target of Action
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Mode of Action
The exact mode of action of 8-Oxa-3-azabicyclo[32It’s known that tropane alkaloids, which share a similar structure, interact with their targets to exert biological effects .
Result of Action
The molecular and cellular effects of 8-Oxa-3-azabicyclo[32Compounds with similar structures have been shown to exhibit nematicidal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Oxa-3-azabicyclo[32It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various enzymes, such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. The interaction between this compound and these enzymes is crucial for the regulation of biochemical pathways and the modification of protein functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to changes in enzyme activity and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, such as tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating enzyme activities. The compound’s interactions with metabolic enzymes, such as cytochrome P450s, play a crucial role in its biotransformation and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the regulation of cellular processes .
Propiedades
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWODARBPUBMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)


![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)



![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)
![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)
![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)
![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)
